NS19504
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWLTZOMQZIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 5 4 Bromobenzyl 1,3 Thiazol 2 Amine
Historical Development of Synthetic Routes to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine
The synthesis of 2-aminothiazole (B372263) derivatives, including 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, is historically rooted in the Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in the late 19th century. thieme.de This fundamental reaction has remained the cornerstone for constructing the 2-aminothiazole scaffold.
Key Reaction Pathways and Precursors
The primary and most established method for the synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis. nih.gov This reaction involves the cyclocondensation of an α-haloketone or its equivalent with a thiourea (B124793). nih.govyoutube.com
Key Precursors:
α-Haloketone equivalent: The key precursor for introducing the 5-(4-bromobenzyl) substituent is a 3-halo-1-(4-bromophenyl)propan-2-one. For instance, 1-bromo-3-(4-bromophenyl)propan-2-one (B8772553) serves as a common starting material.
Thiourea: Thiourea provides the nitrogen and sulfur atoms necessary for the formation of the 2-aminothiazole ring.
The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring. nih.gov
| Precursor | Role in Synthesis |
| 1-Bromo-3-(4-bromophenyl)propan-2-one | Provides the carbon backbone for the thiazole ring and the 5-(4-bromobenzyl) substituent. |
| Thiourea | Source of the N-C-S fragment for the formation of the 2-aminothiazole moiety. |
Optimization Strategies for Yield and Purity
Over the years, numerous strategies have been developed to optimize the Hantzsch synthesis of 2-aminothiazoles, focusing on improving reaction yields, reducing reaction times, and enhancing the purity of the final product. These strategies are applicable to the synthesis of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine.
Catalysis: The use of catalysts has been shown to significantly improve the efficiency of the Hantzsch synthesis. A variety of catalysts, including solid-supported acids and ionic liquids, have been employed to facilitate the reaction under milder conditions. rsc.org For instance, the use of a novel multi-functional and magnetically separable nanocatalyst has demonstrated high efficacy in the one-pot synthesis of 2-aminothiazoles. thieme.de
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Hantzsch synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. organic-chemistry.org
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, or "dry media," is an environmentally friendly approach that can also lead to improved outcomes. This method often involves grinding the reactants together, sometimes with a solid support, to promote the reaction. organic-chemistry.org
One-Pot Procedures: To streamline the synthetic process, one-pot methodologies have been developed. These procedures involve the in-situ generation of the α-haloketone followed by the addition of thiourea, avoiding the isolation of the often-lachrymatory α-halo intermediate. rsc.org
| Optimization Strategy | Advantages |
| Catalysis | Milder reaction conditions, improved yields. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. |
| Solvent-Free Conditions | Environmentally friendly, potentially improved yields. |
| One-Pot Procedures | Streamlined process, avoids isolation of intermediates. |
Functional Group Interconversions and Derivatization Approaches
The 5-(4-Bromobenzyl)-1,3-thiazol-2-amine scaffold possesses several reactive sites that allow for a wide range of functional group interconversions and derivatization. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.
Amination and Acylation Reactions at the 2-Amino Group
The 2-amino group of the thiazole ring is a primary site for chemical modification. It can readily undergo amination and acylation reactions to introduce a variety of substituents.
Acylation: The 2-amino group can be acylated using various acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. crunchchemistry.co.uk This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct. crunchchemistry.co.uk These N-acylated derivatives are often synthesized to explore their biological activities.
Amination: While direct amination of the 2-amino group is less common, further functionalization can be achieved through reactions that lead to the formation of ureas and thioureas. For instance, reaction with isocyanates or isothiocyanates can yield the corresponding urea (B33335) or thiourea derivatives.
| Reaction | Reagents | Functional Group Formed |
| Acylation | Acid Chlorides, Acid Anhydrides | Amide |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Substitutions and Modifications on the Benzyl (B1604629) Moiety
The 4-bromobenzyl moiety offers a versatile handle for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom can be substituted with a wide range of functional groups, allowing for the synthesis of a diverse library of analogues.
Suzuki Coupling: The Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the benzyl ring. nih.gov
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the formation of substituted styrenyl derivatives. rsc.orgwikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base. libretexts.orgnih.gov This reaction provides access to a variety of aniline (B41778) derivatives.
| Reaction | Coupling Partner | Bond Formed | Resulting Moiety |
| Suzuki Coupling | Organoboron compounds | C-C | Biaryl, alkyl-aryl |
| Heck Coupling | Alkenes | C-C | Styrenyl |
| Buchwald-Hartwig Amination | Amines | C-N | Arylamine |
Heterocyclic Ring Alterations and Annulations
The thiazole ring itself can undergo transformations and can be used as a building block for the synthesis of fused heterocyclic systems.
Transformation to Pyridines: Under certain conditions, the thiazole ring can be transformed into a pyridine ring. This typically involves a Diels-Alder reaction with an alkyne, followed by the extrusion of sulfur. wikipedia.org
Annulation Reactions: The 2-aminothiazole moiety is a key precursor for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. mdpi.com These bicyclic structures are formed by reacting the 2-aminothiazole with a 1,3-dielectrophilic species, such as a β-ketoester or an α,β-unsaturated ketone. nih.govmdpi.com These annulation reactions significantly expand the chemical space accessible from the initial 5-(4-Bromobenzyl)-1,3-thiazol-2-amine scaffold.
Stereochemical Considerations in Synthesis
An analysis of the molecular structure of 5-(4-bromobenzyl)-1,3-thiazol-2-amine reveals that the core structure is achiral. The molecule does not possess any stereocenters, and its synthesis from achiral precursors does not typically introduce any chiral elements. Therefore, stereochemical considerations are generally not applicable to the synthesis of the parent compound. ncats.io
It is conceivable that stereocenters could be introduced through derivatization of the 2-amino group or the benzyl moiety with chiral reagents. However, such modifications would represent the synthesis of new, distinct chiral derivatives and are outside the scope of the synthesis of the parent compound itself. There is no evidence in the current scientific literature to suggest that the synthesis of 5-(4-bromobenzyl)-1,3-thiazol-2-amine involves stereoselective steps or results in stereoisomeric products.
Green Chemistry Approaches to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2-aminothiazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and employing energy-efficient methods. For the synthesis of compounds like 5-(4-bromobenzyl)-1,3-thiazol-2-amine, several green strategies can be proposed based on advancements in the field.
One prominent green approach involves the use of alternative energy sources such as microwave irradiation and ultrasound. mdpi.com These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. For the Hantzsch synthesis, a common method for preparing 2-aminothiazoles, microwave-assisted protocols have been shown to be highly effective. mdpi.com
The choice of solvent is another critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. A greener alternative is the use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs). bepls.com Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-aminothiazoles in aqueous media has been successfully demonstrated. bepls.com Similarly, PEG offers a non-toxic and recyclable solvent medium. bepls.com
Catalyst-free and solvent-free reaction conditions represent another significant advancement in green synthesis. For certain Hantzsch-type reactions, it has been demonstrated that the reaction can proceed efficiently without the need for a catalyst and in the absence of a solvent, particularly with the use of microwave irradiation. nih.gov This approach drastically reduces chemical waste and simplifies the purification process.
The use of reusable catalysts, such as silica-supported tungstosilisic acid, has also been reported for the one-pot synthesis of Hantzsch thiazole derivatives, which aligns with the principles of green chemistry by allowing for catalyst recovery and reuse. mdpi.com
Biological Activities and Pharmacological Investigations of 5 4 Bromobenzyl 1,3 Thiazol 2 Amine
Evaluation of Antimicrobial Properties
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial activities. mdpi.com The inclusion of a halogen atom, such as bromine, is often associated with enhanced antimicrobial efficacy. smolecule.com
Antibacterial Spectrum and Efficacy
Derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole have been synthesized and evaluated for their in vitro antimicrobial activity. Studies have shown that certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net However, the tested compounds showed no activity against Gram-negative bacteria. researchgate.net In another study, a series of 5-methylthiazole based thiazolidinones were synthesized and evaluated for their antibacterial efficacy. Some of these compounds demonstrated good activity against E. coli and B. cereus. mdpi.com Specifically, one compound showed potent activity against several bacteria, being reported as 6 times more potent than ampicillin and 3 times more potent than streptomycin against all tested bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-amino-4-(4-bromophenyl)-1,3-thiazole derivative | Staphylococcus aureus | Moderate | researchgate.net |
| 2-amino-4-(4-bromophenyl)-1,3-thiazole derivative | Bacillus subtilis | Moderate | researchgate.net |
| 5-methylthiazole based thiazolidinone derivative | E. coli | Good | mdpi.com |
| 5-methylthiazole based thiazolidinone derivative | B. cereus | Good | mdpi.com |
Antifungal Spectrum and Efficacy
The antifungal potential of thiazole derivatives has been a significant area of investigation. Research has shown that derivatives of [2-amino-4-(4-bromophenyl) 1,3-thiazole] exhibit distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Other studies on novel 1,3-thiazole derivatives have also reported promising anti-Candida activity. nih.gov For instance, certain 2-hydrazinyl-thiazole derivatives showed minimum inhibitory concentration (MIC) values four times lower than the reference drug fluconazole against Candida albicans. nih.gov Another study identified a (4-phenyl-1, 3-thiazol-2-yl) hydrazine compound with high in vitro antifungal activities against a range of pathogenic fungi including Candida, Aspergillus, Cryptococcus, and Dermatophytes, with a reported MIC against C. albicans as low as 0.0625 μg/ml. frontiersin.org
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| [2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative | Candida albicans | Distinguished | researchgate.net |
| [2-amino-4-(4-bromophenyl) 1,3-thiazole] derivative | Candida glabrata | Distinguished | researchgate.net |
| 2-hydrazinyl-thiazole derivative | Candida albicans | MIC values 4x lower than fluconazole | nih.gov |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | MIC of 0.0625 μg/ml | frontiersin.org |
Antiviral Activities
The thiazole nucleus is a component of several compounds with known antiviral activity. researchgate.netnih.gov Research on novel aminothiazole derivatives has identified compounds with significant antiviral activity against the influenza A virus. mdpi.com Specifically, a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated antiviral activity comparable to oseltamivir and amantadine. mdpi.com Another study highlighted that certain thiazole derivatives exhibit inhibitory activity against a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis B and C. nih.gov
Assessment of Anticancer Potential
The 1,3-thiazole scaffold is a key feature in several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib. nih.gov This has spurred extensive research into the anticancer properties of novel thiazole derivatives. mdpi.com
Cytotoxicity Profiles Against Various Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. A novel 1,3-thiazole analog, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), exhibited potential antiproliferative activity toward MDA-MB-231 and MCF-7 breast cancer cells. nih.gov In another study, a series of 1,3-thiazole derivatives were screened against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound exhibiting potent antiproliferative activity with IC50 values of 5.73 and 12.15 µM, respectively. mdpi.com Furthermore, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity against various cancer cell lines, with one compound showing a percent growth inhibition (PGI) of 41.25 against the CNS cancer cell line SNB-75. mdpi.com
Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 / PGI | Reference |
|---|---|---|---|
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | MDA-MB-231 (Breast) | Not specified | nih.gov |
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | MCF-7 (Breast) | Not specified | nih.gov |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | MCF-7 (Breast) | 5.73 µM | mdpi.com |
| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | MDA-MB-231 (Breast) | 12.15 µM | mdpi.com |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | 41.25% PGI | mdpi.com |
Apoptosis Induction and Cell Cycle Arrest Mechanisms
The anticancer activity of thiazole derivatives is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. The 1,3-thiazole nucleus has been shown to exhibit cytotoxic activity by activating caspases, which are key mediators of apoptosis. nih.gov One study found that a specific 1,3-thiazole derivative induced apoptosis in MCF-7 cells, increasing early and late-stage apoptosis by 9 and 89 times, respectively, compared to control cells. mdpi.com This compound also caused cell cycle arrest at the G1 stage. mdpi.com Other research on different thiazole derivatives has shown cell cycle arrest at the G2/M phase and pre-G1 apoptosis in Leukemia HL-60 cells. researchgate.net In vivo studies with the BTHP compound in mice with Ehrlich Ascites Carcinoma demonstrated a reversal of apoptotic dysregulation, significantly elevating the levels of p53, Bax, caspase-3, and cytochrome c. nih.gov
Anti-proliferative Effects
There is currently no specific data available in the scientific literature regarding the anti-proliferative effects of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine on any cancer cell lines. While numerous studies have demonstrated the potent anti-cancer activities of various other 2-aminothiazole (B372263) derivatives, such specific investigations have not been reported for this compound.
Anti-inflammatory and Immunomodulatory Activities
Investigations into the direct anti-inflammatory and immunomodulatory activities of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine have not been detailed in the available research. The anti-inflammatory potential of the core 2-aminothiazole scaffold is well-established, but specific assays to determine the effects of the 5-(4-Bromobenzyl) substitution have not been published.
Enzyme Inhibition Studies
Specific enzyme targets and detailed kinetic studies for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are not present in the current body of scientific literature. Although a structurally related compound, 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine (a thiadiazole isomer), has been investigated for its acetylcholinesterase inhibition activity, this data cannot be directly extrapolated to the thiazole isomer .
No specific enzyme targets for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine have been identified, and consequently, no data on its inhibition kinetics (such as IC₅₀ or Kᵢ values) are available.
There are no published studies detailing the receptor binding affinities of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine for any biological target.
Neurological and Neuropharmacological Effects
Direct studies on the neurological and neuropharmacological effects of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are absent from the scientific literature. While the acetylcholinesterase inhibition of a related thiadiazole compound suggests a potential for neurological activity within this chemical space, no such effects have been confirmed for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine.
Other Investigated Biological Activities
No other specific biological activities for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine have been reported in peer-reviewed scientific publications.
Structure Activity Relationship Sar Studies of 5 4 Bromobenzyl 1,3 Thiazol 2 Amine and Its Analogs
Impact of Substitutions on the 2-Amino Group on Biological Activity
Research on various 2-aminothiazole (B372263) analogs has shown that N-acylation or the formation of Schiff bases can lead to compounds with potent biological activities. For instance, acylation of the 2-amino group with different acid chlorides has been shown to produce derivatives with significant antimicrobial and anticancer activities. researchgate.netmdpi.com The nature of the acyl group is critical; studies on related structures have indicated that increasing the length of an aliphatic acyl chain can enhance antitumor activity. nih.gov For example, a 3-propanamido function was found to be more effective than a 2-acetamido moiety. nih.gov
Similarly, condensation of the 2-amino group with various aldehydes to form Schiff bases is a common strategy. The resulting imine linkage and the appended aryl or heterocyclic ring introduce new points of interaction that can modulate activity. Studies on Schiff bases derived from 2-aminothiazoles have reported compounds with significant antibacterial and antifungal properties. nih.gov The electronic properties of the substituent on the aldehyde-derived portion play a crucial role; electron-withdrawing groups like nitro or fluoro groups at the para position of a phenyl ring have been shown to maximize antimicrobial inhibition. nih.gov
The table below illustrates how hypothetical modifications at the 2-amino position of the parent compound could influence biological activity, based on general findings for 2-aminothiazole derivatives.
| Compound | R Group (Substitution on 2-Amino Group) | Potential Impact on Biological Activity |
| Analog 1 | -H (unsubstituted) | Baseline activity |
| Analog 2 | -COCH₃ (Acetyl) | May enhance anticancer or antimicrobial activity nih.gov |
| Analog 3 | -COCH₂CH₂CH₃ (Butyryl) | Increased lipophilicity may alter cell penetration and activity |
| Analog 4 | -CH=C₆H₄-4-NO₂ (p-Nitrobenzylidene) | Schiff base formation; electron-withdrawing group may enhance antimicrobial effects nih.gov |
| Analog 5 | -CH=C₆H₄-4-OH (p-Hydroxybenzylidene) | Electron-donating group may modulate activity differently from electron-withdrawing groups |
This table is illustrative and based on established SAR principles for the 2-aminothiazole class.
Role of the 4-Bromobenzyl Moiety in Pharmacological Efficacy
The 4-bromobenzyl group at the 5-position of the thiazole (B1198619) ring is a key determinant of the molecule's pharmacological profile. This moiety contributes to the compound's lipophilicity, steric bulk, and potential for specific intermolecular interactions.
The benzyl (B1604629) group itself provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions within a receptor's binding pocket. The position and nature of substituents on this phenyl ring are critical. The bromine atom at the para-position is particularly significant for several reasons:
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target. This specific interaction can enhance binding affinity and selectivity. The presence of halogens like bromine is known to enhance the antibacterial activity of related heterocyclic compounds. smolecule.com
Metabolic Stability: Halogenation can block sites of metabolism on the phenyl ring, potentially increasing the compound's half-life and duration of action.
SAR studies on related thiazole derivatives have consistently shown that the presence and position of a halogen on a phenyl ring can dramatically influence activity. For example, in a series of anticancer 2-aminothiazoles, compounds with a meta-halogen on a phenyl ring showed better antitumor activity than those with a methyl group. nih.gov The order of activity for different chloro-substitutions was found to be m-Cl > 3,4-Cl₂ > 2,4-Cl₂. nih.gov This highlights the sensitivity of biological activity to the precise placement of the halogen atom. In another study, the substitution of a p-chlorophenyl group was found to confer high activity in certain thiazole derivatives. nih.gov
| Compound | Substitution on Benzyl Moiety (Position 4) | Key Feature | Potential Impact on Efficacy |
| Parent Compound | -Br | Halogen bonding, lipophilicity | Enhanced binding affinity and cell permeability smolecule.com |
| Analog 6 | -H | Baseline lipophilicity | Likely reduced activity compared to halogenated analogs |
| Analog 7 | -Cl | Halogen bonding, smaller size than Br | Potentially high activity, sensitive to binding pocket size nih.gov |
| Analog 8 | -F | Weaker halogen bonding, high electronegativity | May alter electronic profile and interactions |
| Analog 9 | -CH₃ | Increased lipophilicity, no halogen bonding | Different binding mode, potentially lower activity than halogenated analogs nih.gov |
This table is illustrative and based on established SAR principles for halogenated phenyl groups in bioactive molecules.
Significance of the Thiazole Ring System in Biological Interactions
The 1,3-thiazole ring is not merely a scaffold but an active participant in the molecule's biological interactions. It is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage in various biological activities. nih.govnih.gov Its significance stems from several key features:
Bioisosterism: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or catechol moieties. researchgate.net It can mimic the size and electronic properties of these groups while offering improved metabolic stability or pharmacokinetic properties.
Hydrogen Bonding: The nitrogen atom at position 3 of the thiazole ring is a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's active site. The exocyclic amino group at position 2 acts as a hydrogen bond donor. uq.edu.au These interactions are often fundamental to the mechanism of action.
Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid, planar structure that helps to properly orient the substituents (the 2-amino and 5-(4-bromobenzyl) groups) for optimal interaction with a biological target.
Metal Chelation: The nitrogen and sulfur heteroatoms can act as binding sites for metal ions, which is relevant for the inhibition of metalloenzymes. uq.edu.au
The thiazole nucleus is integral to a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govscholarsresearchlibrary.com Its versatile nature allows it to be incorporated into molecules targeting a diverse range of proteins and enzymes.
Conformational Analysis and its Correlation with Activity
The three-dimensional arrangement of a molecule, or its conformation, is critical for its biological activity. For 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, the relative orientation of the 4-bromobenzyl group with respect to the thiazole ring can significantly impact how the molecule fits into a receptor's binding site.
Computational studies, such as conformational analysis, are used to identify the most stable, low-energy conformations of a molecule. mdpi.com The key rotatable bond is the one connecting the benzyl methylene group to the C5 position of the thiazole ring. The dihedral angle of this bond determines the spatial positioning of the bulky bromophenyl group.
It is often the case that only one or a small subset of possible conformations is biologically active (the "bioactive conformation"). This conformation may not necessarily be the lowest energy state. By comparing the preferred conformations of highly active analogs with those of inactive ones, researchers can build a pharmacophore model that defines the required 3D arrangement of functional groups for optimal biological response. For instance, analysis of benzothiazole derivatives has shown that stable conformers can be identified by varying the dihedral angle between the ring systems. mdpi.com Understanding the conformational preferences is essential for designing new analogs with improved potency and selectivity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. acs.org For series of thiazole derivatives, QSAR models serve as powerful tools for understanding SAR, predicting the activity of novel compounds, and guiding further synthesis. nih.govimist.ma
The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as:
Topological: Describing atomic connectivity (e.g., Burden eigenvalues). nih.gov
Electronic: Related to the electron distribution (e.g., HOMO/LUMO energies). imist.ma
Geometric (3D): Describing the 3D shape of the molecule (e.g., GETAWAY descriptors). nih.gov
Physicochemical: Representing properties like lipophilicity (LogP) and molar refractivity (MR). imist.ma
Once descriptors are calculated, a subset that is most relevant to the biological activity is selected using algorithms like the genetic algorithm (GA). dmed.org.ua This subset is then used to build a mathematical model, often using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM). nih.govimist.ma
Model validation is a critical step to ensure its statistical significance and predictive power. semanticscholar.org Key validation metrics include:
R² (Coefficient of Determination): Measures the goodness-of-fit for the training set.
Q² (Cross-validated R²): Assesses the model's internal predictive ability, often calculated using a leave-one-out (LOO) procedure.
R²pred (External Validation R²): Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development.
A reliable QSAR model should have high values for R², Q², and R²pred, indicating that it is both robust and capable of making accurate predictions. dmed.org.ua
Validated QSAR models are invaluable for predicting the biological activity of newly designed, yet unsynthesized, 2-aminothiazole derivatives. nih.gov By inputting the calculated descriptors for a novel structure into the QSAR equation, researchers can obtain an estimated activity value. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving time and resources.
Studies on 2-aminothiazole derivatives have successfully developed QSAR models with high predictive accuracy. For example, a study on anti-prion 2-aminothiazoles developed MLR, SVM, and ANN models, with the SVM model showing excellent performance (r²cv = 0.9471). nih.gov Another QSAR study on thiazole derivatives as PIN1 inhibitors reported a robust MLR model (R²test = 0.78) and an even more powerful ANN model (R²test = 0.98). imist.ma These models provide insights into the key physicochemical properties driving activity. For instance, one model indicated that potent compounds should be asymmetrical with a low propensity for hydrogen bond formation. nih.gov
The table below summarizes the performance of different QSAR models developed for various thiazole derivatives, illustrating their predictive capabilities.
| Model Type | Target/Activity | R² (Training) | Q² (Cross-Validation) | R² (Test Set) | Reference |
| MLR | Anti-prion | 0.7877 | 0.7227 | - | nih.gov |
| SVM | Anti-prion | 0.9578 | 0.9471 | - | nih.gov |
| ANN | Anti-prion | 0.9399 | 0.9023 | - | nih.gov |
| MLR | PIN1 Inhibition | 0.76 | 0.63 | 0.78 | imist.ma |
| ANN | PIN1 Inhibition | 0.98 | 0.99 | 0.98 | imist.ma |
| ANN | 11β-HSD1 Inhibition | 0.9482 | 0.9944 | - | nih.gov |
These models demonstrate that computational approaches can effectively capture the complex relationships between the structure of thiazole analogs and their biological function, guiding the rational design of more potent therapeutic agents.
Mechanistic Insights into the Biological Actions of 5 4 Bromobenzyl 1,3 Thiazol 2 Amine
Elucidation of Molecular Targets and Pathways
The precise molecular targets of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine have not been definitively identified. However, the 2-aminothiazole (B372263) core is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of 2-aminothiazole have been reported to exhibit activities such as kinase inhibition, which is crucial in cell signaling and proliferation. By inhibiting specific kinases, such compounds can disrupt the growth and survival of cancer cells.
Furthermore, the thiazole (B1198619) ring is a key component in various pharmacologically active agents, suggesting that 5-(4-Bromobenzyl)-1,3-thiazol-2-amine could potentially interfere with essential biological pathways. The presence of the bromobenzyl group may also contribute to its interaction with specific targets due to the reactivity associated with the bromine atom.
Ligand-Receptor Interactions and Binding Modes
Specific ligand-receptor interaction studies for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are not available. However, the structural features of the molecule suggest potential binding interactions. The 2-aminothiazole moiety can participate in hydrogen bonding, a key interaction in many ligand-receptor complexes. The aromatic nature of both the thiazole and the bromobenzyl rings allows for potential pi-pi stacking interactions with aromatic residues in a protein's binding pocket.
The bromine atom on the benzyl (B1604629) group is capable of forming halogen bonds, which are increasingly recognized as important interactions in molecular recognition and drug design. These non-covalent interactions could play a significant role in the binding affinity and selectivity of the compound for its molecular target.
Cellular Uptake and Intracellular Distribution Studies
While specific studies on the cellular uptake and intracellular distribution of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are lacking, the physicochemical properties of the compound provide some clues. The presence of the lipophilic bromobenzyl group may enhance its ability to cross cellular membranes. Research on other thiazole-containing compounds suggests that the unique structural properties of the thiazole ring can contribute to enhanced lipophilicity and permeability across cell membranes, which could lead to better bioavailability.
Once inside the cell, the distribution would depend on its affinity for various organelles and macromolecules. Thiazole derivatives have been observed to induce structural changes in mitochondria, suggesting a potential for intracellular accumulation in these organelles.
Effects on Gene Expression and Protein Regulation
There is currently no specific information available regarding the effects of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine on gene expression or protein regulation. To understand these effects, studies such as microarray analysis or RNA sequencing would be necessary to identify any changes in gene transcription in response to treatment with the compound. Similarly, proteomic studies would be required to determine its impact on protein levels and post-translational modifications.
Investigations into Metabolic Pathways and Biotransformation
The metabolic fate of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine has not been experimentally determined. However, based on the metabolism of other 2-aminothiazole-containing compounds, several potential biotransformation pathways can be hypothesized. The 2-aminothiazole ring is known to be susceptible to metabolic activation, which can lead to the formation of reactive metabolites.
Potential metabolic reactions could include:
Oxidation: The sulfur atom in the thiazole ring could be oxidized to form sulfoxides or sulfones. The aromatic rings could also undergo hydroxylation.
N-acetylation: The primary amino group is a potential site for acetylation.
Dehalogenation: The bromine atom could be removed through reductive or oxidative processes.
Toxicity Mechanisms at the Cellular and Molecular Level
The specific mechanisms of toxicity for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine at the cellular and molecular level are not well understood. However, the 2-aminothiazole scaffold has been identified as a potential "toxicophore". This is due to its potential for metabolic activation into reactive species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.
Studies on other thiazole derivatives have shown that they can induce apoptosis (programmed cell death) and necrosis in cells. The cytotoxic effects may be linked to the disruption of mitochondrial function, as evidenced by changes in mitochondrial structure and a decrease in mitochondrial membrane potential.
Computational and Theoretical Investigations of 5 4 Bromobenzyl 1,3 Thiazol 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and interaction with other molecules.
For thiazole (B1198619) derivatives, DFT studies are often employed to calculate key electronic parameters. mdpi.comresearchgate.net While specific DFT analysis for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine is not extensively published, studies on analogous structures like 2-amino-5-arylazothiazole and 2-(4-methoxyphenyl)benzo[d]thiazole allow for an informed prediction of its properties. mdpi.comresearchgate.net Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another crucial output of these calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, the nitrogen and sulfur atoms of the thiazole ring and the amine group are expected to be primary sites for hydrogen bonding and nucleophilic interactions.
Table 1: Predicted Quantum Chemical Properties for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine This table presents typical parameters investigated for thiazole derivatives; specific values would require dedicated DFT calculations.
| Parameter | Predicted Significance |
| HOMO Energy | Indicates regions susceptible to electrophilic attack; likely localized on the thiazole ring and amino group. |
| LUMO Energy | Indicates regions susceptible to nucleophilic attack; likely distributed across the aromatic rings. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and stability. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, influencing solubility and binding interactions. |
| MEP Analysis | Identifies electron-rich sites (e.g., N, S atoms) for hydrogen bonding and coordination. |
Molecular Docking Studies with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
The 2-aminothiazole (B372263) core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often targeting protein kinases. While docking studies specifically for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine are not widely available, research on closely related analogues provides strong evidence for its potential targets.
Studies on bromophenyl-thiazole and bromophenyl-thiadiazole derivatives have shown significant binding affinities for several key proteins implicated in cancer and microbial diseases. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked against targets such as Staphylococcal DNA gyrase (PDB: 1JIJ), human topoisomerase II (PDB: 4FM9), and Candida albicans sterol 14-alpha demethylase (PDB: 5V5Z), showing promising binding scores. researchgate.net Similarly, a study on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives identified Epidermal Growth Factor Receptor (EGFR) kinase as a primary target. ijpsjournal.com These studies consistently show that the thiazole ring, the amino group, and the bromophenyl moiety are crucial for forming hydrogen bonds and hydrophobic interactions within the active sites of these proteins.
Table 2: Molecular Docking Results for Compounds Structurally Related to 5-(4-Bromobenzyl)-1,3-thiazol-2-amine
| Analogue Compound | Protein Target | PDB ID | Binding Affinity (kcal/mol) or Score | Key Interacting Residues (Example) |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | DNA Gyrase B (S. aureus) | 1JIJ | -8.1 | Asp81, Gly85, Ile86 |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | Lanosterol 14-alpha demethylase (C. albicans) | 4WMZ | -8.9 | Tyr118, Tyr132, Met508 |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | Tyrosyl-DNA Phosphodiesterase (E. coli) | 3ERT | -8.4 | Arg488, His490, Gln560 |
| 5-(4-bromophenyl)-thiadiazole derivative | EGFR Kinase | 5EDP | -9.1 | Leu718, Val726, Ala743, Met793 |
| 2-substituted-thiazole derivative | Tubulin | 1SA0 | -8.78 | Cys241, Leu242, Ala316 |
Data compiled from studies on analogous compounds to illustrate potential targets and binding affinities. researchgate.netijpsjournal.com
The structural motif of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine makes it an excellent candidate for inclusion in compound libraries used for virtual screening. In this process, large databases of chemical structures are computationally screened against a specific protein target to identify potential "hits." The thiazole scaffold is frequently used in such campaigns to discover novel inhibitors for various targets, including kinases, proteases, and microbial enzymes. mdpi.com The combination of a rigid aromatic system, flexible benzyl (B1604629) linker, and key hydrogen bonding groups (amine, thiazole nitrogens) allows it to fit into diverse binding pockets.
Molecular Dynamics Simulations to Understand Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions.
For thiazole-based inhibitors, MD simulations have been crucial in validating docking predictions. physchemres.orgnih.gov These simulations, typically run for nanoseconds, track the movements of the ligand and protein atoms, allowing for the calculation of metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand within the binding pocket indicates a stable and sustained interaction. RMSF analysis can highlight which parts of the protein and ligand are flexible or rigid upon binding. Furthermore, MD simulations allow for the detailed analysis of hydrogen bond occupancy and water-mediated interactions, providing a more accurate estimation of binding free energy. Studies on related thiazole derivatives have used MD simulations to confirm the stability of their complexes with targets like DNA gyrase and various kinases. nih.govresearchgate.net
ADMET Prediction and Pharmacokinetic Modeling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential pharmacokinetic profile.
Numerous studies on similar thiazole derivatives have included in silico ADMET predictions using platforms like SwissADME and admetSAR. ijpsjournal.comnih.govderpharmachemica.comals-journal.com These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. A key initial screen is compliance with Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates several of its rules.
For 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, its calculated properties from public databases like PubChem suggest good potential for oral bioavailability. nih.gov Predictions for related compounds generally indicate high gastrointestinal absorption and good drug-likeness scores. researchgate.netijpsjournal.com
Table 3: Predicted Physicochemical and ADMET Properties for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine
| Property | Predicted Value / Assessment | Significance |
| Molecular Formula | C10H9BrN2S | - |
| Molecular Weight | 269.16 g/mol nih.gov | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | ~3.3 nih.gov | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 1 (amine group) nih.gov | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 (thiazole nitrogens) nih.gov | Complies with Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | 67.2 Ų nih.gov | Suggests good cell permeability |
| Gastrointestinal (GI) Absorption | High (Predicted) researchgate.netijpsjournal.com | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeation | Likely Permeant (Predicted) derpharmachemica.com | May have CNS activity |
| Lipinski's Rule of Five | No violations (Predicted) | Indicates good drug-likeness |
Values for the target compound are from PubChem nih.gov; other predictions are based on consistent findings for structurally similar thiazole derivatives. researchgate.netijpsjournal.comderpharmachemica.com
De Novo Drug Design Strategies Guided by Computational Data
Computational data from a lead compound like 5-(4-Bromobenzyl)-1,3-thiazol-2-amine serves as a critical starting point for de novo drug design and lead optimization. By analyzing its predicted binding mode (from docking and MD) and electronic properties (from DFT), medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties.
For instance, if docking studies reveal an unoccupied hydrophobic pocket near the bromophenyl ring, analogues with different substituents at that position could be designed and evaluated computationally before synthesis. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be built from an initial series of thiazole analogues. physchemres.org These models can then predict the activity of new, unsynthesized compounds, guiding the design process toward more potent molecules. This iterative cycle of design, computational evaluation, and synthesis is a hallmark of modern, rational drug discovery.
Therapeutic Potential and Future Research Directions for 5 4 Bromobenzyl 1,3 Thiazol 2 Amine
Potential Applications in Drug Development (Disease-specific focuses)
The principal therapeutic potential of 5-(4-bromobenzyl)-1,3-thiazol-2-amine lies in its ability to modulate cellular excitability through the activation of BK channels. These channels are integral in regulating physiological processes such as smooth muscle tone and neuronal excitability. nih.gov
Overactive Bladder (OAB): The most extensively researched application for this compound is in the treatment of overactive bladder. Research has demonstrated that NS19504 effectively reduces spontaneous phasic contractions in guinea pig bladder strips, an effect that is inhibited by the specific BK channel blocker iberiotoxin. nih.gov The compound activates BK channels in the native smooth muscle cells of the urinary bladder. nih.gov This suggests that by enhancing BK channel activity, 5-(4-bromobenzyl)-1,3-thiazol-2-amine could counteract the excessive detrusor muscle contractions characteristic of OAB, potentially reducing non-voiding contractions without significantly affecting normal voiding. nih.gov
Neurological Disorders: Given the high expression of BK channels in the brain, their activation is a promising strategy for conditions characterized by neuronal hyperexcitability. BK channels play a critical role in regulating neurotransmitter release and neuronal firing. nih.govrupress.org Dysfunction in these channels has been linked to neurological conditions such as seizures and movement disorders. rupress.org While direct studies on 5-(4-bromobenzyl)-1,3-thiazol-2-amine for specific neurological diseases are limited, the broader class of BK channel openers is being investigated for Fragile X syndrome, with the aim of calming the brain's overactivity. fraxa.org
Cardiovascular Conditions: BK channels are also involved in the regulation of vascular tone. dovepress.com Their activation leads to hyperpolarization of smooth muscle cell membranes, resulting in vasodilation. nih.gov This mechanism suggests a potential role for BK channel activators in conditions like hypertension. However, the development of such therapies has been challenging due to issues with selectivity and potency. nih.gov
Challenges and Limitations in Translating Research Findings
Despite the promising preclinical data, the translation of 5-(4-bromobenzyl)-1,3-thiazol-2-amine from the laboratory to clinical use faces several hurdles, many of which are common to the development of ion channel modulators.
A significant challenge is the ubiquitous expression of BK channels throughout the body. nih.gov While this broad distribution underlies their therapeutic potential in multiple diseases, it also presents a risk of off-target effects. Achieving tissue-specific or disease-specific modulation is a major obstacle. For instance, a BK channel activator designed to target bladder smooth muscle could also affect vascular smooth muscle or neuronal function, leading to unwanted side effects.
Furthermore, the clinical development of BK channel activators has a history of setbacks. Several compounds, such as BMS-204352 for stroke and others for overactive bladder, have failed in clinical trials, often due to a lack of efficacy or an unfavorable safety profile. researchgate.net This history can make securing funding and regulatory approval for new BK channel modulators more challenging. There is a notable gap in published in vivo evaluations for many BK channel activators, which may point to difficulties in demonstrating efficacy and safety in animal models. nih.gov
Another limitation is the potential for lack of selectivity of some pharmacological tools used in preclinical research, which can obscure the true therapeutic potential. For example, some BK channel modulators have been found to have off-target effects on other ion channels or cellular proteins at higher concentrations. nih.gov
Strategies for Enhancing Efficacy and Selectivity
To overcome the challenges of developing 5-(4-bromobenzyl)-1,3-thiazol-2-amine as a therapeutic agent, several strategies can be employed to enhance its efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies: A key approach is the systematic modification of the chemical structure of 5-(4-bromobenzyl)-1,3-thiazol-2-amine to improve its pharmacological properties. The compound's low molecular weight and favorable physicochemical properties, such as a low polar surface area and the absence of an acidic function, make it an excellent starting point for generating analogs. doi.org By synthesizing and testing a series of related compounds, researchers can identify modifications that increase potency for the BK channel while reducing activity at other targets. This can involve altering substituent groups on the thiazole (B1198619) or benzyl (B1604629) rings to optimize interactions with the channel's binding site.
Targeting Regulatory Subunits: BK channels can associate with different auxiliary β subunits (β1-β4), which are expressed in a tissue-specific manner and modify the channel's properties. wustl.edu Designing compounds that selectively target BK channels associated with a specific β subunit could provide a path to tissue-specific drug action. For example, a drug that preferentially activates BK channels containing the β1 subunit, which is primarily found in smooth muscle, could have targeted effects on the bladder or blood vessels with fewer central nervous system side effects. wustl.edu
Allosteric Modulation: Developing compounds that act as allosteric modulators, rather than direct pore blockers or openers, can offer a more nuanced control of channel activity. Allosteric modulators bind to a site on the channel distinct from the main functional site, altering the channel's response to its natural activators like calcium and voltage. pnas.org This can allow for the potentiation of channel activity only under specific physiological conditions, potentially reducing side effects.
Exploration of Novel Delivery Systems
Advanced drug delivery systems could play a crucial role in improving the therapeutic index of 5-(4-bromobenzyl)-1,3-thiazol-2-amine by enabling targeted delivery and minimizing systemic exposure.
Targeted Nanoparticles: Encapsulating the compound in nanoparticles functionalized with ligands that bind to specific cell surface receptors on target tissues (e.g., bladder smooth muscle cells) could concentrate the drug at its site of action. This approach is being explored for various ion channel modulators to treat diseases like glioblastoma. mdpi.com
Prodrugs: A prodrug strategy involves chemically modifying the compound so that it is inactive until it reaches the target tissue, where it is converted to its active form by local enzymes. This can enhance bioavailability and reduce off-target effects. acs.org
Localized Delivery: For conditions like overactive bladder, local delivery systems such as intravesical instillation could deliver the drug directly to the bladder, achieving high local concentrations while minimizing systemic absorption and potential side effects.
Synergistic Effects with Existing Therapeutic Agents
Combining 5-(4-bromobenzyl)-1,3-thiazol-2-amine with other drugs could offer a multi-pronged therapeutic approach, potentially leading to enhanced efficacy and reduced doses of individual agents.
In Overactive Bladder: The compound could be used in combination with existing OAB treatments like antimuscarinics or β3-adrenergic agonists. While 5-(4-bromobenzyl)-1,3-thiazol-2-amine works by hyperpolarizing and relaxing the detrusor muscle, antimuscarinics block the nerve signals that cause bladder contractions. A combination could therefore target two different pathways involved in bladder overactivity, potentially leading to a synergistic effect.
In Neurological Disorders: In conditions like epilepsy, a BK channel activator could be combined with traditional anti-epileptic drugs that act on other targets, such as sodium channels or GABA receptors. By modulating neuronal excitability through different mechanisms, such a combination might achieve better seizure control with fewer side effects.
Identification of New Biological Targets
The primary identified biological target for 5-(4-bromobenzyl)-1,3-thiazol-2-amine is the KCa1.1 (BK) channel. nih.gov A selectivity screen against 68 other receptors and channels revealed a favorable profile, with no significant effects on L- and N-type Ca2+ channels, Nav, KATP, and hERG channels. doi.orgrndsystems.com However, some effects were noted against the norepinephrine (B1679862) transporter (SLC6A2), the dopamine (B1211576) transporter (SLC6A3), and the sigma non-opioid intracellular receptor 1 (σ1R). nih.gov
Further investigation into these potential secondary targets is warranted. Understanding the compound's full biological activity profile is crucial for predicting its therapeutic effects and potential side effects. It is also possible that at different concentrations or in different tissues, 5-(4-bromobenzyl)-1,3-thiazol-2-amine may interact with other, as yet unidentified, targets. Comprehensive proteomic and transcriptomic studies in cells treated with the compound could help to uncover novel biological pathways and targets.
Prospects for Clinical Translation and Development
The prospects for the clinical translation of 5-(4-bromobenzyl)-1,3-thiazol-2-amine are cautiously optimistic, particularly for its application in overactive bladder. The compound's novel chemical structure and favorable preclinical profile make it an interesting lead for further development. doi.org
The path to clinical trials will require extensive preclinical studies, including detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology assessments in animal models. The failure of previous BK channel activators in clinical trials underscores the need for a thorough understanding of the compound's safety and efficacy before moving into human studies. researchgate.net
The development of biomarkers to identify patient populations most likely to respond to a BK channel activator could also improve the chances of successful clinical trials. For example, patients with OAB characterized by a specific pattern of detrusor muscle activity might be better candidates for this therapy.
While the journey from a promising preclinical compound to an approved drug is long and fraught with challenges, the unique mechanism of action and favorable properties of 5-(4-bromobenzyl)-1,3-thiazol-2-amine provide a solid foundation for continued research and development.
Q & A
Q. What are the established synthetic routes for 5-(4-Bromobenzyl)-1,3-thiazol-2-amine, and what are their key reaction conditions?
The synthesis typically involves cyclocondensation of substituted thioamides with α-bromoketones. For example, reacting 4-bromobenzyl bromide with thiourea derivatives under basic conditions (e.g., NaOH/EtOH) yields the thiazole core. Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) significantly impacts yield . Characterization via -NMR and LC-MS is essential to confirm regioselectivity, particularly to distinguish between possible isomeric byproducts .
Q. How can the structural identity of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine be validated experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly to resolve ambiguities in bromine atom positioning and thiazole ring planarity . Complementary techniques include FT-IR (to confirm NH stretching at ~3300 cm) and -NMR (to distinguish thiazole carbons at δ 120–160 ppm) .
Q. What biological mechanisms are associated with 5-(4-Bromobenzyl)-1,3-thiazol-2-amine?
The compound acts as a TLR4 inhibitor, blocking pro-inflammatory signaling by disrupting TLR4 dimerization and downstream NF-κB activation. Preclinical studies show dose-dependent suppression of LPS-induced cytokines (e.g., IL-6, TNF-α) in macrophage models. Structure-activity relationship (SAR) studies highlight the necessity of the 4-bromobenzyl group for binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values across studies often arise from assay variability (e.g., cell type, LPS concentration). To address this:
Q. What strategies optimize the synthetic yield of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine while minimizing halogenated byproducts?
Key approaches include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% and reducing bromine displacement side reactions .
- Catalytic systems : Use Cu(I) catalysts (e.g., CuBr) to enhance cyclization efficiency .
- Purification : Employ column chromatography with hexane/ethyl acetate (3:1) to separate brominated impurities .
Q. How does the electronic nature of the thiazole ring influence the compound’s reactivity in medicinal chemistry applications?
The thiazole’s electron-deficient ring facilitates nucleophilic aromatic substitution at the 5-position, enabling derivatization (e.g., Suzuki coupling for aryl group introduction). Density functional theory (DFT) studies reveal that the bromobenzyl group enhances electrophilicity at C4, making it a hotspot for covalent inhibitor design .
Q. What computational methods are suitable for predicting the binding mode of 5-(4-Bromobenzyl)-1,3-thiazol-2-amine to TLR4?
- Molecular docking : Use AutoDock Vina with TLR4/MD-2 complex (PDB: 3FXI) to model interactions. The bromine atom shows hydrophobic contacts with Leu87 and Phe126 .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
